Cas no 622-69-5 (1,3-bis(4-nitrophenyl)aminourea)

1,3-bis(4-nitrophenyl)aminourea is a nitrophenyl-substituted urea derivative with applications in organic synthesis and materials science. Its structure features two 4-nitrophenyl groups attached to a central urea moiety, contributing to its utility as a building block for more complex chemical architectures. The nitro groups enhance reactivity, making it suitable for further functionalization, such as reduction to amine derivatives or use in condensation reactions. This compound is valued for its stability and well-defined crystalline properties, facilitating purification and characterization. It may also serve as an intermediate in the development of dyes, pharmaceuticals, or polymers, where controlled nitro-group reactivity is advantageous.
1,3-bis(4-nitrophenyl)aminourea structure
622-69-5 structure
Product name:1,3-bis(4-nitrophenyl)aminourea
CAS No:622-69-5
MF:C13H12N6O5
MW:332.27200
MDL:MFCD00024592
CID:503993

1,3-bis(4-nitrophenyl)aminourea Chemical and Physical Properties

Names and Identifiers

    • Carbonic dihydrazide,2,2'-bis(4-nitrophenyl)-
    • 1,3-bis(4-nitroanilino)urea
    • 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE
    • 1,3-bis(4-nitrophenyl)aminourea
    • MDL: MFCD00024592
    • Inchi: InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20)
    • InChI Key: CEMQVKAEUMRRQJ-UHFFFAOYSA-N
    • SMILES: O=[N+]([O-])C1=CC=C(NNC(NNC2=CC=C([N+]([O-])=O)C=C2)=O)C=C1

Computed Properties

  • Exact Mass: 332.08700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Pale yellow needle like crystals or powders
  • PSA: 156.83000
  • LogP: 4.13040
  • Solubility: Soluble in ethanol, insoluble in water and ether

1,3-bis(4-nitrophenyl)aminourea Security Information

  • WGK Germany:3
  • Safety Instruction: S26; S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1,3-bis(4-nitrophenyl)aminourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-83813-0.5g
1,3-bis[(4-nitrophenyl)amino]urea
622-69-5 95%
0.5g
$284.0 2023-09-02
Enamine
EN300-83813-0.25g
1,3-bis[(4-nitrophenyl)amino]urea
622-69-5 95%
0.25g
$149.0 2023-09-02
Enamine
EN300-83813-1.0g
1,3-bis[(4-nitrophenyl)amino]urea
622-69-5 95%
1.0g
$385.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333478-2.5g
1,3-Bis[(4-nitrophenyl)amino]urea
622-69-5 95%
2.5g
¥13572.00 2024-05-06
abcr
AB137987-1g
1,5-Bis(4-nitrophenyl)carbohydrazide; .
622-69-5
1g
€619.00 2025-02-18
abcr
AB137987-250mg
1,5-Bis(4-nitrophenyl)carbohydrazide; .
622-69-5
250mg
€283.00 2025-02-18
Enamine
EN300-83813-5g
1,3-bis[(4-nitrophenyl)amino]urea
622-69-5 95%
5g
$1115.0 2023-09-02
Aaron
AR003EES-10g
1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE
622-69-5 95%
10g
$2300.00 2023-12-15
1PlusChem
1P003E6G-5g
1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE
622-69-5 95%
5g
$1440.00 2024-04-22
Enamine
EN300-83813-1g
1,3-bis[(4-nitrophenyl)amino]urea
622-69-5 95%
1g
$385.0 2023-09-02

Additional information on 1,3-bis(4-nitrophenyl)aminourea

Comprehensive Analysis of 1,3-bis(4-nitrophenyl)aminourea (CAS No. 622-69-5): Properties, Applications, and Research Trends

1,3-bis(4-nitrophenyl)aminourea (CAS No. 622-69-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This nitrophenyl-derived urea exhibits unique structural features, making it a subject of interest for drug discovery and advanced material synthesis. With the rise of targeted therapeutics and green chemistry, researchers are increasingly exploring its potential as a molecular scaffold for bioactive compounds.

The compound's aromatic nitro groups contribute to its electron-accepting properties, which are valuable in designing organic semiconductors and photoresponsive materials. Recent studies published in ACS Applied Materials & Interfaces highlight its utility in optoelectronic applications, particularly when combined with π-conjugated systems. This aligns with growing industry demands for flexible electronics and energy-efficient displays.

In pharmaceutical contexts, 1,3-bis(4-nitrophenyl)aminourea serves as a precursor for kinase inhibitor development, addressing the global focus on precision medicine. Its hydrogen-bonding capacity enables specific protein-ligand interactions, a feature extensively studied in computational chemistry and molecular docking simulations. The compound's structure-activity relationship (SAR) has become a frequent search term among medicinal chemistry professionals.

Environmental considerations have prompted investigations into biodegradable derivatives of this compound. The nitroaromatic moiety presents both challenges and opportunities in environmental fate studies, with research focusing on microbial degradation pathways. This responds to increasing public interest in eco-friendly chemicals and green synthesis methods.

Analytical characterization of 622-69-5 typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control specialists. The compound's chromatographic behavior and spectral fingerprints are well-documented in chemical databases, supporting its identification in complex mixtures.

Emerging applications in nanotechnology leverage the compound's self-assembly properties for creating functional nanostructures. Recent patents describe its use in surface modification and nanoparticle functionalization, addressing industry needs for advanced coating technologies.

The thermal stability of 1,3-bis(4-nitrophenyl)aminourea makes it suitable for high-performance polymers, particularly in heat-resistant composites. Material scientists are exploring its incorporation into polymeric networks to enhance mechanical properties while maintaining processability.

From a regulatory perspective, proper handling of nitroaromatic compounds remains a common search topic. While 622-69-5 is not classified as hazardous under current standards, best practices for laboratory safety and chemical storage should always be followed when working with this material.

Ongoing research continues to uncover novel applications for this versatile compound. The scientific community maintains active interest in its structure-property relationships, with particular focus on electronic effects of the nitro substituents and their impact on intermolecular interactions.

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(CAS:622-69-5)1,3-bis(4-nitrophenyl)aminourea
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